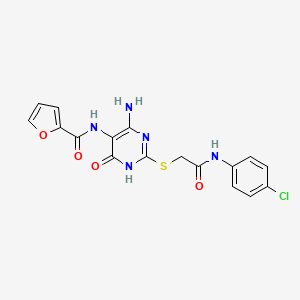

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core substituted with a furan-2-carboxamide group, a thioether linkage, and a 4-chlorophenylacetamide moiety. The pyrimidinone scaffold is known for its role in modulating kinase activity, while the 4-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O4S/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXFCQSMZRBPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 465.9 g/mol. It features a pyrimidine ring, a furan moiety, and a chlorophenyl group, which are significant for its biological interactions. The presence of the amino and thioether functional groups suggests potential reactivity that can influence its pharmacological properties.

Research indicates that compounds with similar structural features often exhibit activity against various biological targets. For instance:

- Antiviral Activity : Some derivatives of similar compounds have shown effectiveness against human adenoviruses (HAdV), targeting DNA replication processes. Preliminary studies suggest that modifications in the structure can enhance selectivity and potency against viral targets while minimizing cytotoxicity .

- Anticancer Potential : The presence of the pyrimidine ring is associated with anticancer activity. Compounds that share structural similarities have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Biological Activity | IC50 (μM) | Selectivity Index | Mechanism |

|---|---|---|---|

| Antiviral (HAdV) | 0.27 | >100 | Inhibition of DNA replication |

| Anticancer (various lines) | <10 | N/A | Induction of apoptosis |

| Cytotoxicity | 156.8 | N/A | Minimal toxicity observed |

Case Studies and Research Findings

- Adenovirus Inhibition : A study focusing on analogs related to this compound demonstrated significant antiviral activity against HAdV, with some derivatives achieving an IC50 as low as 0.27 μM while exhibiting low cytotoxicity (CC50 = 156.8 μM). This suggests a favorable therapeutic window for potential clinical applications .

- Anticancer Studies : Research has indicated that similar compounds can inhibit cell growth in various cancer types. For example, derivatives have been shown to induce apoptosis in breast cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight that modifications to the chlorophenyl and furan groups significantly affect biological activity. Substituents that enhance lipophilicity or alter electronic properties can improve binding affinity to biological targets .

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is , with a molecular weight of approximately 435.9 g/mol.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar structures have shown efficacy against human adenovirus (HAdV). Specific analogues exhibited selectivity indexes greater than 100, indicating a promising therapeutic window . Mechanistic studies suggest that these compounds may interfere with viral DNA replication processes, thereby inhibiting viral proliferation.

Anticancer Properties

The compound also shows promise in oncology. Its structural similarity to known anticancer agents allows it to target specific pathways involved in tumor growth. For example, compounds with similar thioether and pyrimidine structures have demonstrated significant cytotoxic effects against various cancer cell lines . The incorporation of a chlorophenyl moiety has been linked to enhanced activity due to increased lipophilicity, facilitating better cell membrane penetration.

Case Studies

- HAdV Inhibition : A study reported that certain derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide displayed potent inhibitory activity against HAdV with IC50 values in the low micromolar range. The lead compound showed improved anti-HAdV activity compared to traditional antiviral agents like niclosamide .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that compounds similar to this compound exhibited significant cytotoxicity against prostate carcinoma cells. The IC50 values ranged from 0.01 to 0.02 μM, indicating high potency .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in viral replication and cancer cell proliferation .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Antiviral Activity | Anticancer Activity | Reference |

|---|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino, Hydroxy groups | High (IC50 < 0.3 μM) | Moderate | |

| Ethyl (4-chlorophenyl)aminoacetate | Ester group | Moderate | Low | |

| 2-(2-((2-(4-Chlorophenyl)amino)-2-oxoethyl)thiazol-4-yl)acetic acid | Thiazole ring | Low | High (IC50 = 0.01 μM) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

lists several thiazolecarboxamide derivatives with structural similarities, such as:

- N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide

- N-(2-Chloro-6-methylphenyl)-2-[[6-[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide

These compounds share a pyrimidine-thiazole backbone but differ in substituents (e.g., morpholinyl vs. pyrrolidinyl groups).

Furan-Carboxamide Derivatives

includes 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4), which shares the furan-carboxamide motif. However, the absence of the pyrimidinone-thioether system in this analogue reduces its capacity for hydrogen bonding and metal coordination compared to the target compound .

Pharmacological Activity Comparisons

- Kinase Inhibition: Pyrimidinone derivatives are frequently associated with kinase inhibition (e.g., JAK or EGFR kinases). The thioether linkage in the target compound may enhance stability compared to ether or amine-linked analogues .

- Antimicrobial Activity : Compounds with chlorophenyl and thioether groups (e.g., quaternary ammonium compounds in ) exhibit antimicrobial properties. The target compound’s CMC (critical micelle concentration) could be studied via spectrofluorometry or tensiometry, as demonstrated for BAC-C12 in .

Q & A

Q. What strategies confirm target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.